叔丁基2-氨基噻吩-3-羧酸酯

描述

Tert-butyl 2-aminothiophene-3-carboxylate is a chemical compound that is part of a broader class of tert-butylated compounds. These compounds are characterized by the presence of a tert-butyl group, which is a bulky alkyl substituent known to influence the chemical and physical properties of molecules. The tert-butyl group is often used in organic synthesis as a protecting group due to its steric bulk and the ease with which it can be removed under acidic conditions .

Synthesis Analysis

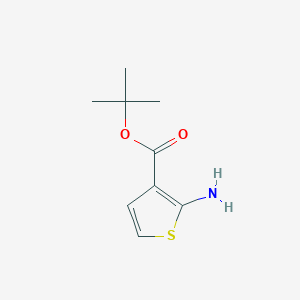

The synthesis of tert-butylated compounds can involve various strategies, including direct tert-butylation of precursor molecules. For instance, the tert-butylation of free tryptophan under acidolytic conditions yields a tri-substituted amino acid, demonstrating the feasibility of introducing tert-butyl groups into complex molecules . Similarly, tert-butyl 2-aminothiophene-3-carboxylate derivatives can be synthesized from starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds .

Molecular Structure Analysis

The molecular structure of tert-butylated compounds is often elucidated using spectroscopic methods such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonds that stabilize the structure .

Chemical Reactions Analysis

Tert-butylated thiophenes can undergo various chemical reactions, including formylation, acetylation, and bromination. These reactions typically involve the introduction of new substituents into specific positions on the thiophene ring. For example, in the formylation and acetylation of 2-tert-butyl-5-methylthiophene, the new substituent enters the 4-position of the thiophene ring. Additionally, it is possible to prepare thiophenecarboxylic acids with α-alkyl radicals by the simultaneous action of iodine and pyridine on the corresponding ketone .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylated compounds are influenced by the tert-butyl group. The steric bulk of this group can affect the solubility, boiling point, and melting point of the compound. Moreover, the presence of the tert-butyl group can also impact the reactivity of the molecule, making it less susceptible to certain types of chemical reactions due to steric hindrance .

科学研究应用

合成新的共轭聚合物系统

已开发了一种用于合成N-官能化二噁吩[3,2-b:2',3'-d]吡咯烷的通用合成途径,利用N-官能化N-(3'-噻吩基)-3-氨基噻吩,包括叔丁基衍生物。该方法允许制备具有电化学和光物理性质的各种N-官能化化合物,这些化合物在电子和光子材料中具有潜在应用(Ogawa & Rasmussen, 2003)。

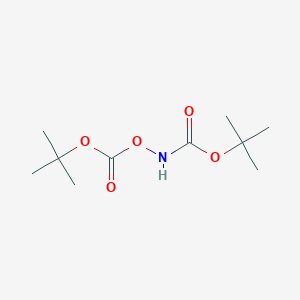

合成中的手性辅助

叔丁基2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷-1-羧酸叔丁酯,与叔丁基2-氨基噻吩-3-羧酸酯相关的化合物,已被用作化学合成中的手性辅助。该化合物在二肽合成和生成对映纯化合物方面表现出有效性,有助于不对称合成和手性化学领域(Studer, Hintermann & Seebach, 1995)。

反应性和结构研究

研究探讨了叔丁基取代噻吩衍生物的结构特征和反应性。这包括对这些化合物的乙酰化、甲酰化和溴化研究,有助于更深入地了解它们的化学行为,这对它们在各种合成过程中的应用至关重要(Gol'dfarb & Konstantinov, 1958)。

席夫碱化合物的合成和表征

在一项研究中,叔丁基取代噻吩衍生物被合成并与芳香醛偶联形成席夫碱化合物。利用光谱方法和晶体学分析对这些化合物进行了表征,为了解它们的分子结构和在材料科学和分子工程中的潜在应用提供了见解(Çolak等,2021)。

Gewald合成2-氨基噻吩

Gewald反应,一种合成2-氨基噻吩的方法,已被应用于制备带有各种芳基的衍生物,包括叔丁基2-氨基噻吩-3-羧酸酯。这种方法对于生产具有潜在应用于制药和有机电子领域的化合物至关重要(Tormyshev et al., 2006)。

羧酸的活化

利用叔丁基碳酸酯活化羧酸已被探索,导致苯并三唑酯的高效形成。这项研究对有机合成领域有所贡献,特别是在从羧酸中形成酰胺和肽方面(Basel & Hassner, 2002)。

α-氨基酸的合成

(S)-叔丁基-N-叔丁氧羰基氮杂环丙烷-2-羧酸酯,与叔丁基2-氨基噻吩-3-羧酸酯相关的化合物,被用于合成受保护的α-氨基酸。这有助于开发生产重要生物分子的新方法(Baldwin et al., 1996)。

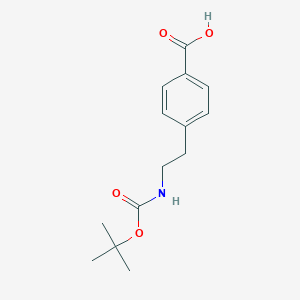

2-氨基噻吩衍生物的抗菌活性

乙酸乙酯2-氨基-4-苯基噻吩-3-羧酸酯衍生物,与叔丁基2-氨基噻吩-3-羧酸酯相关,已被合成并评估其抗菌活性。这项研究突显了这类化合物在开发新的抗菌剂中的潜力(Prasad et al., 2017)。

光氧化研究

对叔丁基取代吡咯羧酸酯的染料敏化光氧化研究有助于理解双吡咯产物形成,在光化学和光物理领域具有相关性 (Wasserman, Power & Petersen, 1996)。

环氨基酸酯的合成

叔丁基3-氧代-2-氧代-5-氮杂双环[2.2.2]辛烷-5-羧酸酯被合成为环氨基酸酯,展示了一种用于制备具有潜在药物化学和药物设计应用的双环结构的方法 (Moriguchi et al., 2014)。

安全和危害

Tert-butyl 2-aminothiophene-3-carboxylate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

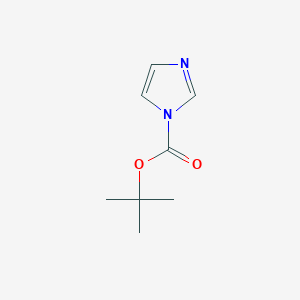

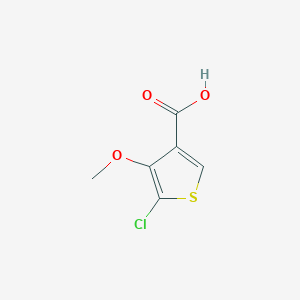

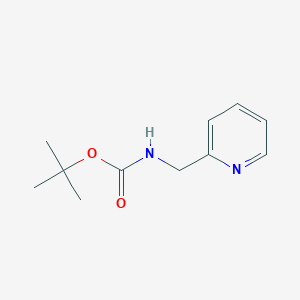

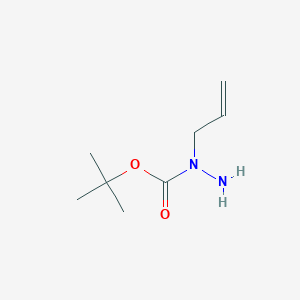

IUPAC Name |

tert-butyl 2-aminothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-4-5-13-7(6)10/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDNHEKRFNBVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445696 | |

| Record name | Tert-butyl 2-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-aminothiophene-3-carboxylate | |

CAS RN |

59739-05-8 | |

| Record name | Tert-butyl 2-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

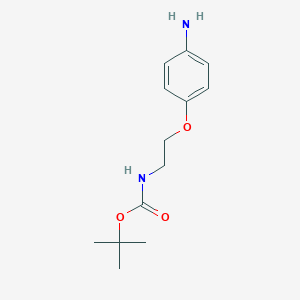

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)

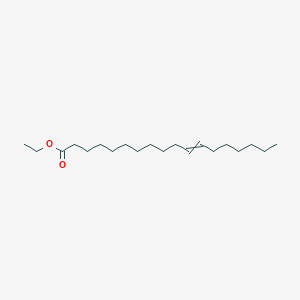

![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)